2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide
Overview
Description
2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of acetamide, featuring a bromine atom, a hydroxy group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide typically involves the bromination of N-(4-hydroxy-3-methoxyphenyl)acetamide. One common method is to react N-(4-hydroxy-3-methoxyphenyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-bromo-N-(4-oxo-3-methoxyphenyl)acetamide.
Reduction: Formation of N-(4-hydroxy-3-methoxyphenyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The bromine atom can also play a role in the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxy-3-methoxyphenyl)acetamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
2-bromo-N-(4-hydroxyphenyl)acetamide: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
Uniqueness
2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is unique due to the presence of both bromine and methoxy groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-14-8-4-6(2-3-7(8)12)11-9(13)5-10/h2-4,12H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXVVTFZYONHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248282 | |
Record name | 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53527-08-5 | |
Record name | 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53527-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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